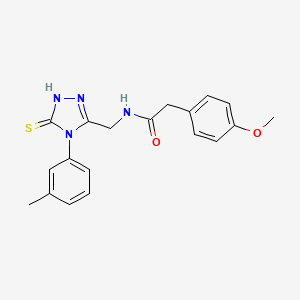

N-(1H-吲哚-3-基)-4-苯基哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole derivatives are bioactive aromatic compounds that have shown clinical and biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Synthesis Analysis

Indole derivatives can be synthesized through various methods. For instance, a bidentate indole-based ligand was derived from indole-3-carboxaldehyde and nicotinic acid hydrazide, and their metal complexes were synthesized in a 2:1 stoichiometric ratio .Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, UV, and mass spectroscopy .Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, the addition of indole to a variety of aldehydes under neat conditions has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various analytical techniques. In the 1H NMR spectra, singlets referring to the NH group of the amide could be detected with chemical shifts of 10.17 and 12.54 ppm for the indole NH .科学研究应用

Anti-Inflammatory Activity

N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide: has shown promise as an anti-inflammatory agent. Its structural features make it a potential candidate for mitigating inflammation associated with conditions like arthritis and musculoskeletal disorders . Researchers have investigated its effects on inflammatory pathways and cytokine regulation. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential.

Antibacterial Properties

In vitro antibacterial screenings have revealed interesting results for this compound. It has been tested against Mycobacterium tuberculosis , Mycobacterium smegmatis , and Mycobacterium fortuitum strains. While more research is necessary, these findings suggest its potential as an antimycobacterial agent .

Rheumatoid Arthritis Treatment

Animal models mimicking rheumatoid arthritis have been used to evaluate potential treatments. This compound’s anti-inflammatory properties make it an intriguing candidate for managing arthritis symptoms . Researchers are investigating its effects on joint inflammation, cartilage degradation, and pain relief.

Amide Synthesis Methodology

The compound’s synthesis involves coupling ibuprofen with tryptamine via amide bond formation. This method, mediated by N, N’-dicyclohexylcarbodiimide (DCC), provides a convenient route for amide synthesis. DCC acts as a dehydrating agent, facilitating the reaction between carboxylic acids and amines .

Synthetic Strategies for Indazoles

While not directly related to the compound, recent synthetic approaches to indazoles are relevant. These strategies include transition metal-catalyzed reactions, reductive cyclization, and consecutive C–N and N–N bond formation. Researchers can draw inspiration from these methods when designing novel compounds .

作用机制

安全和危害

未来方向

属性

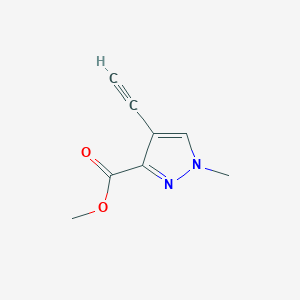

IUPAC Name |

N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c24-19(21-18-14-20-17-9-5-4-8-16(17)18)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9,14,20H,10-13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJNLXPNOMWXQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2645992.png)

![5-acetyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2646005.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646006.png)